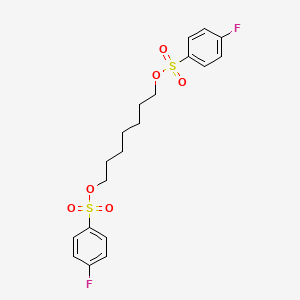

Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)

Description

Properties

CAS No. |

6278-65-5 |

|---|---|

Molecular Formula |

C19H22F2O6S2 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

7-(4-fluorophenyl)sulfonyloxyheptyl 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C19H22F2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |

InChI Key |

WBDWTRPYUQKXBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) primarily involves the esterification of heptane-1,7-diol with 4-fluorobenzenesulfonyl chloride under controlled conditions. The key steps are:

- Starting Material : Heptane-1,7-diol, a seven-carbon linear diol.

- Reagent : 4-Fluorobenzenesulfonyl chloride, which introduces the sulfonate ester group.

- Reaction Conditions : Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., pyridine or triethylamine) to scavenge hydrochloric acid formed during the reaction.

The reaction proceeds via nucleophilic substitution where the hydroxyl groups of the diol attack the sulfonyl chloride, forming the bis-sulfonate ester.

Detailed Preparation Procedure

A representative procedure based on literature synthesis protocols is as follows:

- Dissolution : Heptane-1,7-diol is dissolved in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Addition of Base : A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is added to the solution to neutralize the hydrogen chloride generated.

- Slow Addition of 4-Fluorobenzenesulfonyl Chloride : The sulfonyl chloride is added dropwise at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- Stirring and Reaction Completion : The mixture is stirred at room temperature for several hours (typically 12–24 hours) to ensure complete conversion.

- Workup : The reaction mixture is washed with water and aqueous acid/base solutions to remove impurities and excess reagents.

- Purification : The crude product is purified by recrystallization or column chromatography to yield pure Heptane-1,7-diyl bis(4-fluorobenzenesulfonate).

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Good solubility, inert environment |

| Base | Triethylamine or pyridine | Neutralizes HCl, prevents side reactions |

| Temperature | 0–5°C during addition, then room temp | Controls reaction rate and selectivity |

| Reaction Time | 12–24 hours | Ensures complete esterification |

| Molar Ratio (diol: sulfonyl chloride) | 1:2 (stoichiometric) | Ensures full substitution |

Optimization studies indicate that maintaining low temperature during reagent addition minimizes byproduct formation, while prolonged stirring at ambient temperature ensures high conversion rates.

Comparative Analysis with Analogous Compounds

Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) shares structural similarities with other sulfonate esters differing in chain length or aromatic substitution. These analogs provide insight into the influence of chain length and substituents on synthesis and properties:

| Compound Name | Chain Length | Aromatic Substitution | Synthesis Notes |

|---|---|---|---|

| Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) | 6 carbons | 4-Fluoro | Similar procedure; shorter chain may affect solubility and reactivity |

| Octane-1,8-diyl bis(4-fluorobenzenesulfonate) | 8 carbons | 4-Fluoro | Longer chain may require modified reaction times or solvent systems |

| Heptane-1,7-diyl bis(benzenesulfonate) | 7 carbons | No fluorine substituent | Fluorine absence affects electronic effects during sulfonylation |

This comparative data suggests that the presence of the fluorine atom on the aromatic ring influences the reactivity of the sulfonyl chloride, potentially affecting reaction kinetics and product stability.

Research Outcomes and Characterization

The synthesized Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has been characterized by various analytical techniques confirming its structure and purity:

- Molecular Weight : Approximately 448.50 g/mol.

- Physical Properties : Density of 1.328 g/cm³; boiling point around 559.6°C at atmospheric pressure, indicating thermal stability.

- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern on the heptane backbone and aromatic rings.

- Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms product purity exceeding 98%.

These data validate the effectiveness of the preparation method and the chemical stability of the compound under standard laboratory conditions.

Applications and Implications of Preparation Methods

The preparation method's reliability and reproducibility are critical for applications in materials science and medicinal chemistry, where Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) serves as a precursor or intermediate. Its sulfonate groups facilitate further functionalization or polymer formation, as seen in advanced photoresist materials and specialty polymers.

Summary Table of Preparation Method

| Step Number | Procedure Description | Critical Parameters | Outcome |

|---|---|---|---|

| 1 | Dissolve heptane-1,7-diol in anhydrous solvent | Use inert atmosphere | Prevents moisture interference |

| 2 | Add base (triethylamine or pyridine) | Stoichiometric amount | Neutralizes HCl byproduct |

| 3 | Add 4-fluorobenzenesulfonyl chloride dropwise at 0–5°C | Controlled addition rate | Minimizes side reactions |

| 4 | Stir at room temperature for 12–24 hours | Reaction time and temperature | Ensures complete esterification |

| 5 | Workup with aqueous washes | Removal of impurities | Clean reaction mixture |

| 6 | Purify by recrystallization or chromatography | Purification method choice | High purity final product |

Chemical Reactions Analysis

Types of Reactions: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.

Hydrolysis: In the presence of water, the sulfonate groups can be hydrolyzed to form heptane-1,7-diol and 4-fluorobenzenesulfonic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.

Hydrolysis: The major products are heptane-1,7-diol and 4-fluorobenzenesulfonic acid.

Scientific Research Applications

Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) involves its ability to interact with nucleophilic sites on proteins and enzymes. The sulfonate groups can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies of enzyme mechanisms and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Heptane-1,7-diyl bis(4-methylbenzenesulfonate)

- Molecular Formula : C₂₁H₂₈O₆S₂ (MW: 440.57 g/mol) .

- Substituents : Methyl (-CH₃) groups instead of fluorine.

- Key Differences :

- Polarity : The methyl analog is less polar due to the electron-donating -CH₃ group, reducing dipole interactions compared to the electron-withdrawing -F in the target compound.

- Physical Properties :

- Density : 1.218 g/cm³ (methyl analog) vs. estimated higher density for the fluorinated compound due to fluorine’s atomic mass and polar nature.

- Boiling Point : 594.5°C (methyl analog); the fluorinated derivative likely exhibits a higher boiling point owing to stronger intermolecular forces .

- Applications : The methyl analog is used in materials chemistry (e.g., polymer synthesis), while the fluorinated variant may excel in applications requiring enhanced thermal stability or solubility in polar solvents.

Dimeric Liquid Crystal CB7CB ([4′,4′-(heptane-1,7-diyl)bis([1,1′-biphenyl]-4-carbonitrile)])

- Molecular Formula : C₂₉H₃₀N₂ (MW: 406.56 g/mol) .

- Substituents : Biphenyl carbonitrile (-C≡N) groups.

- Key Differences: Phase Behavior: CB7CB exhibits a twist-bend nematic (NTB) phase below 104°C, driven by its rigid, bent molecular architecture. In contrast, the sulfonate ester’s flexible heptane chain and bulky sulfonate groups may favor smectic or lamellar phases rather than NTB behavior. Applications: CB7CB is a liquid crystal for advanced displays; the fluorinated sulfonate may instead serve as a surfactant or electrolyte additive .

Comparative Data Table

Research Findings and Implications

- Thermal Stability : Fluorinated sulfonates are predicted to outperform methyl analogs in high-temperature applications (e.g., ionic liquids) due to fluorine’s resilience .

- Synthetic Flexibility : The heptane chain’s length balances flexibility and rigidity, enabling tunability in liquid crystal or surfactant design .

Biological Activity

Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is a sulfonate compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHFOS

- Average Mass : 448.5 g/mol

- Structural Characteristics : The compound features a heptane backbone with two 4-fluorobenzenesulfonate groups, which may influence its biological interactions.

The biological activity of Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is primarily attributed to its ability to interact with cellular components. Sulfonate groups are known to enhance solubility and bioavailability, potentially affecting cellular uptake and distribution.

Interaction with Biological Targets

Research indicates that compounds similar to Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) can modulate enzyme activities and receptor interactions:

- Enzyme Inhibition : Sulfonate derivatives have been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cell signaling and metabolism.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation.

Toxicological Profile

The toxicity of Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has been assessed in several studies:

Case Studies

- In Vitro Studies : In laboratory settings, Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) demonstrated moderate cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction via mitochondrial pathways .

- In Vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in tumor size when combined with standard chemotherapy agents. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the optimized synthetic protocols for Heptane-1,7-diyl bis(4-fluorobenzenesulfonate), and how can researchers improve reaction yields?

Methodological Answer: Synthesis involves coupling 4-fluorobenzenesulfonyl chloride with a heptane-1,7-diol precursor using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM). Critical parameters include:

- Stoichiometry : A 1:2 molar ratio of diol to sulfonyl chloride ensures complete esterification.

- Purification : Dry vacuum flash chromatography (DCM on silica gel) followed by crystallization from ethanol/THF (3:1) yields 30–35% pure product.

- Yield Optimization : Control humidity (to prevent side reactions) and use freshly activated molecular sieves to enhance catalyst efficiency .

Q. Which analytical techniques are most reliable for structural confirmation of Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)?

Methodological Answer: Multinuclear NMR spectroscopy is critical:

- ¹H NMR (400 MHz, CDCl₃): Key signals include methylene protons in the heptane chain (δ 1.30–1.62 ppm, multiplet) and aromatic protons (δ 7.10–8.27 ppm).

- ¹³C NMR (100.5 MHz, CDCl₃): Assignments include the heptane backbone (δ 29.22–35.43 ppm) and sulfonate-linked carbons (δ 163.72 ppm).

- ¹⁹F NMR (376.4 MHz, CDCl₃): A doublet at δ 62.36 ppm (J = 149.4 Hz) confirms fluorobenzenesulfonate groups . High-resolution mass spectrometry (HRMS) and IR (sulfonate S=O stretches at ~1370 cm⁻¹) further validate purity.

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for the heptane chain’s methylene protons?

Methodological Answer: Discrepancies in splitting patterns (e.g., δ 1.30–1.62 ppm) arise from long-range coupling and conformational flexibility. Strategies include:

- Variable Temperature NMR : Cool samples to –40°C to slow chain rotation and simplify splitting.

- 2D NMR (COSY, NOESY) : Identify through-space correlations between adjacent CH₂ groups.

- Computational Modeling : Density functional theory (DFT) simulations predict coupling constants and verify assignments .

Q. What methodologies assess the thermal stability of Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) under catalytic conditions?

Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Monitor mass loss in N₂ (inert) vs. air (oxidative) atmospheres. Initial decomposition (Td ~200°C) correlates with sulfonate ester cleavage.

- DSC : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks.

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer: DFT calculations (B3LYP/6-31G* level) model:

- LUMO Localization : Identify electrophilic sites (e.g., sulfonate ester carbons).

- Transition States : Calculate activation barriers for SN2 mechanisms.

- Steric Effects : Evaluate hindrance from the heptane spacer using molecular volume simulations .

Q. What strategies mitigate solubility challenges in polar reaction media?

Methodological Answer:

- Co-solvent Systems : Use DCM/THF (1:1) or DMF/water mixtures.

- Sonication : Apply ultrasound (40 kHz, 30 min) to disrupt crystallinity.

- Derivatization : Introduce polar groups (e.g., hydroxyls) to the benzene ring, as seen in analogous pentafluorosulfanyl derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on sulfonate ester hydrolysis rates?

Methodological Answer:

- Controlled Kinetic Studies : Monitor hydrolysis (e.g., via HPLC) at fixed pH (4.6 acetate buffer) and temperature (25°C).

- Isotopic Labeling : Use ¹⁸O-water to track hydrolysis mechanisms (concerted vs. stepwise).

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-nitrophenyl sulfonates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.